3-Chloro-2-methylpropan-1-ol
Overview
Description
3-Chloro-2-methylpropan-1-ol is an organic compound with the molecular formula C4H9ClO It is a chlorinated alcohol, characterized by the presence of a chlorine atom and a hydroxyl group attached to a branched carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-methylpropan-1-ol can be synthesized through several methods. One common approach involves the chlorination of 2-methylpropan-1-ol (isobutanol) using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Another method involves the reaction of 2-methylpropene (isobutene) with hypochlorous acid (HOCl) to form this compound. This reaction proceeds via an electrophilic addition mechanism, where the double bond of the alkene reacts with the hypochlorous acid.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar methods. The choice of chlorinating agent and reaction conditions may vary depending on the desired yield and purity of the product. Continuous flow reactors and optimized reaction parameters are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylpropan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of different alcohols or ethers.
Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 3-chloro-2-methylpropane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 2-methylpropan-1-ol or 2-methylpropyl ethers.
Oxidation: Formation of 3-chloro-2-methylpropanal or 3-chloro-2-methylpropanoic acid.
Reduction: Formation of 3-chloro-2-methylpropane.
Scientific Research Applications
3-Chloro-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated alcohols.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-2-methylpropan-1-ol depends on the specific chemical reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation reactions, the hydroxyl group is converted to an aldehyde or carboxylic acid, altering the compound’s chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methylpropan-1-ol: Similar structure but with the chlorine atom attached to a different carbon.
3-Bromo-2-methylpropan-1-ol: Similar structure but with a bromine atom instead of chlorine.
2-Methylpropan-1-ol: Lacks the halogen atom, making it less reactive in certain chemical reactions.
Uniqueness
3-Chloro-2-methylpropan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on a branched carbon chain. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloro-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQULNQFAEYXUJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445907 | |
Record name | 1-Propanol, 3-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10317-10-9 | |
Record name | 1-Propanol, 3-chloro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.